molecular formula C10H11N3 B143394 N-Methyl-1-(quinoxalin-2-yl)methanamine CAS No. 136727-13-4

N-Methyl-1-(quinoxalin-2-yl)methanamine

Cat. No.: B143394
CAS No.: 136727-13-4
M. Wt: 173.21 g/mol
InChI Key: RGTUTUTVYIMVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(quinoxalin-2-yl)methanamine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties

Scientific Research Applications

N-Methyl-1-(quinoxalin-2-yl)methanamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine typically involves the reaction of quinoxaline derivatives with methylamine. One common method includes the condensation of o-phenylenediamine with glyoxal to form quinoxaline, followed by N-methylation using methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(quinoxalin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Methyl-1-quinoxalin-6-ylmethanamine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Comparison: N-Methyl-1-(quinoxalin-2-yl)methanamine is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTUTUTVYIMVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576705
Record name N-Methyl-1-(quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136727-13-4
Record name N-Methyl-1-(quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 2-(bromomethyl)quinoxaline (3.0 g, 13.4 mmol) was added portionwise to a stirring solution of methylamine (30%) in ethanol (100 mL) at 0° C. The reaction was stirred at 0° C. for 2 hours, concentrated, and partitioned between 10% aqueous potassium carbonate/ethyl acetate. The organic phase was dried (MgSO4), decolorized (charcoal) and concentrated. Purification was accomplished by eluting the sample through a short silica plug to yield 1.80 g (78%) of a brown oil.
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78%

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